8-bromo-2,4-dimethylfuro[3,2-c]quinoline 8-bromo-2,4-dimethylfuro[3,2-c]quinoline
Brand Name: Vulcanchem
CAS No.:
VCID: VC11203338
InChI: InChI=1S/C13H10BrNO/c1-7-5-10-8(2)15-12-4-3-9(14)6-11(12)13(10)16-7/h3-6H,1-2H3
SMILES: CC1=CC2=C(N=C3C=CC(=CC3=C2O1)Br)C
Molecular Formula: C13H10BrNO
Molecular Weight: 276.13 g/mol

8-bromo-2,4-dimethylfuro[3,2-c]quinoline

CAS No.:

Cat. No.: VC11203338

Molecular Formula: C13H10BrNO

Molecular Weight: 276.13 g/mol

* For research use only. Not for human or veterinary use.

8-bromo-2,4-dimethylfuro[3,2-c]quinoline -

Specification

Molecular Formula C13H10BrNO
Molecular Weight 276.13 g/mol
IUPAC Name 8-bromo-2,4-dimethylfuro[3,2-c]quinoline
Standard InChI InChI=1S/C13H10BrNO/c1-7-5-10-8(2)15-12-4-3-9(14)6-11(12)13(10)16-7/h3-6H,1-2H3
Standard InChI Key CVYDRJVACMWWHX-UHFFFAOYSA-N
SMILES CC1=CC2=C(N=C3C=CC(=CC3=C2O1)Br)C
Canonical SMILES CC1=CC2=C(N=C3C=CC(=CC3=C2O1)Br)C

Introduction

Chemical Identity and Structural Analysis

Molecular Characteristics

The compound’s IUPAC name, 8-bromo-2,4-dimethylfuro[3,2-c]quinoline, reflects its fused bicyclic structure: a quinoline ring system (a benzene ring fused to a pyridine ring) conjoined with a furan ring. Key substituents include:

  • A bromine atom at the 8-position of the quinoline moiety.

  • Methyl groups at the 2- and 4-positions of the furan and quinoline rings, respectively.

The following table summarizes its fundamental chemical properties:

PropertyValue
Molecular FormulaC13H10BrNO\text{C}_{13}\text{H}_{10}\text{BrNO}
Molecular Weight276.13 g/mol
IUPAC Name8-bromo-2,4-dimethylfuro[3,2-c]quinoline
SMILESCC1=CC2=C(N=C3C=CC(=CC3=C2O1)Br)C
InChI KeyCVYDRJVACMWWHX-UHFFFAOYSA-N
PubChem CID870345

Synthetic Strategies and Challenges

General Approaches to Furoquinoline Synthesis

The synthesis of furo[3,2-c]quinoline derivatives typically involves cyclization reactions to form the fused furan-quinoline system. For example:

  • Chlorination and Demethylation: Starting with 7,8-dimethylquinoline-2,4-diol, sequential treatment with chlorinating agents (e.g., POCl3\text{POCl}_3) and demethylation yields intermediates prone to cyclization .

  • Intramolecular Cyclization: Under mild acidic conditions, precursors with appropriately positioned hydroxyl or halogen groups undergo cyclization to form the furan ring.

Hypothetical Pathway for 8-Bromo-2,4-Dimethylfuro[3,2-c]Quinoline

A plausible synthesis route could involve:

  • Bromination: Introducing bromine at the 8-position of a preformed quinoline derivative using electrophilic brominating agents (e.g., Br2/FeBr3\text{Br}_2/\text{FeBr}_3) .

  • Methylation: Installing methyl groups via Friedel-Crafts alkylation or nucleophilic substitution, depending on the reactivity of the target positions .

  • Furan Ring Formation: Cyclization of a dihydroxy or dihalogenated intermediate in the presence of a dehydrating agent (e.g., H2SO4\text{H}_2\text{SO}_4).

Key Challenge: Regioselectivity in bromination and methylation steps must be carefully controlled to avoid side products.

Future Research Directions

  • Synthetic Optimization: Developing one-pot methodologies to improve yield and purity.

  • Biological Screening: Evaluating antimicrobial, anticancer, and anti-inflammatory activities in vitro.

  • Structure-Activity Relationship (SAR) Studies: Modifying substituents to enhance potency and reduce toxicity.

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